
N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of “phenyl ethyl methyl ether (PEME)” was developed using solid base catalysts including MgO and Li/MgO (with different loadings of lithium) and dimethyl carbonate (DMC) as a methylating agent as well as a solvent . Another study reported the synthesis of well-controlled acrylonitrile-2-methoxyethyl acrylate (A/M) copolymers under ATRP conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using molecular dynamics simulations. For example, the structure and physical properties of 2′-sugar substituted O-(2-methoxyethyl) (MOE) nucleic acids have been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, “N1- (2-methoxyethyl)benzene-1,4-diamine dihydrochloride” has a molecular weight of 239.14 and is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine
Synthesis of Organic Compounds: N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine serves as a building block in the synthesis of various organic compounds. Its structure allows for the introduction of the methoxyethyl group into other molecules, which can significantly alter their physical and chemical properties, such as solubility and reactivity.
Materials Science: In materials science, this compound could be used to modify the surface properties of materials. For example, it could be employed to create hydrophobic surfaces or to enhance the binding properties of certain coatings.
Pharmaceutical Research: The compound has potential applications in pharmaceutical research. For instance, derivatives of benzene-1,2-diamine have been found to inhibit NF-kappaB transcriptional activity, which is valuable in developing treatments for inflammation and related diseases.
Antisense Therapy: Modifications with groups like 2′-methoxyethyl have shown to improve the specificity and activity of small interfering RNAs (siRNAs), which are used in antisense therapy . This suggests that N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine could be used to enhance the efficacy of siRNA-based treatments.
Nuclease Resistance: The addition of methoxyethyl groups to RNA strands has been shown to increase their resistance to nucleases, making them more stable and suitable for therapeutic applications .
Enhanced RNA Affinity: The methoxyethyl modification also enhances the RNA affinity of nucleic acid analogs, which is crucial for the effectiveness of antisense drugs .
Improved Cellular Uptake: Compounds modified with methoxyethyl groups have demonstrated improved cellular uptake, which is essential for delivering therapeutic agents inside the body .
Reduced Toxicity and Immune Stimulation: Finally, the methoxyethyl group has been associated with reduced toxicity and immune stimulation compared to other modifications, which is highly beneficial for the development of safer pharmaceuticals .
Wirkmechanismus
Target of Action
The primary target of N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine is the human transmembrane protease serine 6 (TMPRSS6) . TMPRSS6 is a type II transmembrane serine protease that plays a crucial role in iron metabolism by inhibiting the production of hepcidin, a hormone that regulates iron balance in the body.
Mode of Action
N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine is an antisense oligonucleotide . It works by binding to the intronic splicing silencer-N1 (ISS-N1) site present in the junction of exon 7 and intron 7 of the SMN2 gene . This binding modulates the splicing of SMN2 pre-mRNA transcript to increase the inclusion of exon 7, thereby increasing the production of full-length SMN2 protein .
Biochemical Pathways
The compound affects the splicing of SMN2 pre-mRNA transcript . By increasing the inclusion of exon 7 in the SMN2 transcript, it enhances the production of full-length SMN2 protein. This protein is critical for the survival and functioning of motor neurons. Therefore, the compound indirectly influences the survival of motor neurons and can have potential therapeutic effects in conditions like spinal muscular atrophy .
Pharmacokinetics
The pharmacokinetic properties of N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine are characterized by its high bioavailability when administered intrathecally . The compound is well-tolerated in non-human primates after chronic dosing . Its elimination half-life ranges from 135 to 177 days in cerebrospinal fluid (CSF), and 63 to 87 days in plasma .
Result of Action
The molecular effect of N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine is the increased production of full-length SMN2 protein . On a cellular level, this leads to the enhanced survival of motor neurons. Clinically, this can result in improved motor function and increased lifespan in patients with conditions like spinal muscular atrophy .
Action Environment
The action, efficacy, and stability of N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine can be influenced by various environmental factors. For instance, the presence of the asialoglycoprotein receptor on hepatocytes enhances the uptake of the compound into cells . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect the stability and efficacy of the compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-N-(2-methoxyethyl)-3-N-methylbenzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-12(6-7-13-2)10-5-3-4-9(11)8-10/h3-5,8H,6-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHLUGWQIWAZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=CC=CC(=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

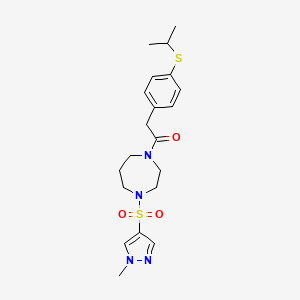
![N-benzyl-7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2904981.png)
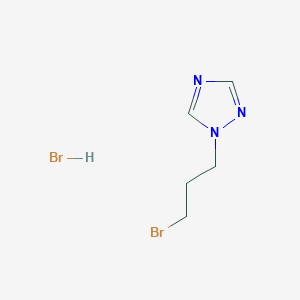
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)butyramide](/img/structure/B2904983.png)
![3-[(4-fluorobenzyl)amino]-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2904986.png)
![N-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2904987.png)
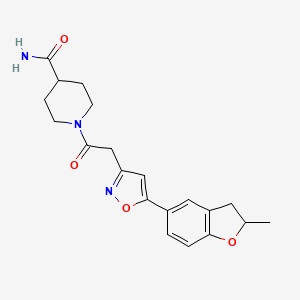
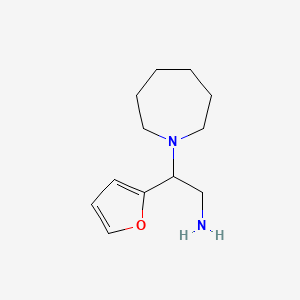
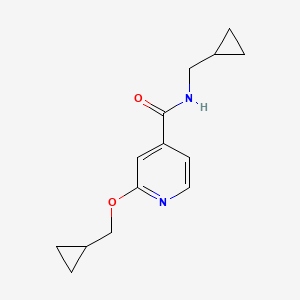
![2-Amino-2-[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2904993.png)
![3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2904994.png)

![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2904996.png)
![N-(2,4-difluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2904998.png)